molecular formula C13H26O B13998807 1-(2-Methylcyclohexyl)hexan-1-ol CAS No. 53398-69-9

1-(2-Methylcyclohexyl)hexan-1-ol

Cat. No.: B13998807
CAS No.: 53398-69-9
M. Wt: 198.34 g/mol
InChI Key: IJAFZXSMEHVEDF-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)hexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a hexanol chain. This compound is part of the alcohol family, which is known for its hydroxyl (-OH) functional group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclohexyl)hexan-1-ol typically involves the catalytic hydrogenation of a precursor compound. One common method includes the hydrogenation of a trimethylcyclohexyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium, which facilitates the hydrogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclohexyl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1-(2-Methylcyclohexyl)hexan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-Hexanol: A primary alcohol with a similar hexanol chain but without the cyclohexane ring.

    2-Methylcyclohexanol: A cyclohexane derivative with a hydroxyl group and a methyl group, but lacking the hexanol chain.

Uniqueness: 1-(2-Methylcyclohexyl)hexan-1-ol is unique due to its combined cyclohexane ring and hexanol chain, which confer distinct chemical properties and reactivity. This structural combination allows for a wide range of chemical reactions and applications that are not possible with simpler alcohols .

Properties

CAS No.

53398-69-9

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-(2-methylcyclohexyl)hexan-1-ol

InChI

InChI=1S/C13H26O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h11-14H,3-10H2,1-2H3

InChI Key

IJAFZXSMEHVEDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCCCC1C)O

Origin of Product

United States

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